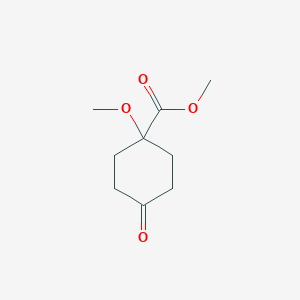

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methoxy-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRDKESVFBZLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622928-67-9 | |

| Record name | cyclohexanecarboxylic acid, 1-methoxy-4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document delineates a strategic multi-step synthetic pathway, commencing with the readily available precursor, 4-methoxycyclohexanone. The core of this guide focuses on the formation of the key intermediate, 1-methoxy-4-oxocyclohexane-1-carbonitrile, and its subsequent conversion to the target ester. Each section provides a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and step-by-step protocols to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.

Introduction and Strategic Overview

This compound is an ester derivative of cyclohexanone with the molecular formula C9H14O4.[1] Its utility as a building block in organic synthesis stems from the presence of multiple functional groups that allow for diverse chemical modifications. This guide outlines a robust and logical three-step synthesis beginning with the preparation of 4-methoxycyclohexanone.

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

This pathway was selected for its logical progression and reliance on well-established chemical transformations, ensuring a high degree of confidence in its successful implementation.

Step 1: Synthesis of 4-Methoxycyclohexanone

The initial step involves the oxidation of 4-methoxycyclohexanol to the corresponding ketone, 4-methoxycyclohexanone. This transformation is a critical foundation for the subsequent carbon-carbon bond formation.

Mechanistic Considerations and Reagent Selection

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, including chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent), manganese oxides, and ruthenium oxides. For this synthesis, we will focus on the use of pyridinium chlorochromate (PCC) due to its mild reaction conditions and high selectivity, minimizing the risk of over-oxidation or side reactions.

The mechanism of PCC oxidation involves the formation of a chromate ester intermediate, followed by an E2 elimination to yield the ketone, Cr(IV), and pyridinium hydrochloride.

Experimental Protocol: Oxidation of 4-Methoxycyclohexanol

Materials:

-

4-Methoxycyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Florisil or silica gel

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 4-methoxycyclohexanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of Florisil or silica gel to remove the chromium byproducts.

-

Wash the column with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-methoxycyclohexanone.

-

Purify the crude product by vacuum distillation to obtain pure 4-methoxycyclohexanone.

| Parameter | Value |

| Reactant | 4-Methoxycyclohexanol |

| Reagent | Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane |

| Reaction Time | 2-4 hours |

| Workup | Filtration through Florisil/silica gel |

| Purification | Vacuum distillation |

| Expected Yield | 80-90% |

Step 2: Synthesis of 1-Methoxy-4-oxocyclohexane-1-carbonitrile

This step represents the core of the synthesis, involving the formation of a new carbon-carbon bond and the introduction of the nitrile and methoxy functionalities at the alpha position to the carbonyl group.

Mechanistic Insights and Strategic Approach

The formation of α-alkoxy nitriles from ketones can be achieved through various methods. A highly effective and contemporary approach involves the use of trimethylsilyl cyanide (TMSCN) in the presence of an alcohol and a Lewis acid catalyst. This method offers mild reaction conditions and good yields.

The proposed mechanism involves the initial activation of the ketone carbonyl by the Lewis acid, followed by the nucleophilic attack of TMSCN to form a trimethylsilyl cyanohydrin intermediate. In the presence of methanol, the silyl ether is then converted to the methyl ether, yielding the desired α-methoxy nitrile.

Caption: Mechanism of cyanomethoxylation of 4-methoxycyclohexanone.

Experimental Protocol: Cyanomethoxylation of 4-Methoxycyclohexanone

Materials:

-

4-Methoxycyclohexanone

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous methanol

-

Zinc iodide (ZnI2) or other suitable Lewis acid

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxycyclohexanone (1.0 equivalent) and a catalytic amount of zinc iodide (0.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add anhydrous methanol (1.5 equivalents) to the solution.

-

Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methoxy-4-oxocyclohexane-1-carbonitrile.

| Parameter | Value |

| Reactant | 4-Methoxycyclohexanone |

| Reagents | TMSCN, Methanol, ZnI2 (cat.) |

| Solvent | Dichloromethane |

| Reaction Time | 12-24 hours |

| Workup | Aqueous quench and extraction |

| Purification | Column chromatography |

| Expected Yield | 70-85% |

Step 3: Conversion of 1-Methoxy-4-oxocyclohexane-1-carbonitrile to the Methyl Ester

The final step in this synthetic sequence is the conversion of the α-methoxy nitrile to the target methyl ester. This can be efficiently achieved in a one-pot procedure using chlorotrimethylsilane and methanol.

The Pinner Reaction and its Modern Variants

The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (typically gaseous HCl) to form an imino ether salt, which is then hydrolyzed to the ester.[2][3] A more convenient and milder alternative utilizes chlorotrimethylsilane (TMSCl) and an alcohol.[4] In this variation, TMSCl reacts with the alcohol to generate HCl in situ, which then catalyzes the Pinner reaction.

Experimental Protocol: Esterification of 1-Methoxy-4-oxocyclohexane-1-carbonitrile

Materials:

-

1-Methoxy-4-oxocyclohexane-1-carbonitrile

-

Anhydrous methanol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous dichloromethane (optional)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve 1-methoxy-4-oxocyclohexane-1-carbonitrile (1.0 equivalent) in an excess of anhydrous methanol (used as both reagent and solvent).

-

Cool the solution to 0 °C.

-

Slowly add chlorotrimethylsilane (2.0-3.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| Reactant | 1-Methoxy-4-oxocyclohexane-1-carbonitrile |

| Reagents | Methanol, TMSCl |

| Solvent | Methanol |

| Reaction Time | 4-8 hours at reflux |

| Workup | Aqueous quench and extraction |

| Purification | Column chromatography |

| Expected Yield | 85-95% |

Conclusion

This technical guide has detailed a reliable and reproducible three-step synthesis of this compound. By leveraging well-established methodologies and providing in-depth explanations for experimental choices, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and purification to ensure the synthesis of the target compound in high purity and yield.

References

-

PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1622928-67-9, this compound. Retrieved from [Link]

-

Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Ester - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

Sources

Navigating the Synthesis and Characterization of a Key Cyclohexanone Building Block: A Technical Guide to Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, functionalized cyclohexanone scaffolds serve as indispensable building blocks. Their conformational rigidity and capacity for stereocontrolled elaboration make them ideal starting points for the synthesis of complex natural products and pharmacologically active molecules. This guide focuses on a specific, yet underexplored, member of this family: methyl 1-methoxy-4-oxocyclohexane-1-carboxylate .

A comprehensive review of publicly available chemical literature and databases indicates that this compound is not a commercially available compound and has limited specific data associated with it. This suggests its status as a niche synthetic intermediate, likely prepared on-demand for multi-step synthetic campaigns.

Therefore, this guide will adopt a dual approach. First, it will present the predicted and extrapolated physicochemical and spectroscopic properties of the target molecule, grounded in the principles of organic chemistry. Second, to provide practical and verifiable protocols, it will draw authoritative parallels with the closely related and well-documented analog, methyl 4-oxocyclohexane-1-carboxylate . By understanding the properties and reactivity of this parent compound, we can infer the behavior of its 1-methoxy derivative and propose robust methodologies for its synthesis and handling.

Part 1: Physicochemical and Spectroscopic Profile

The introduction of a methoxy group at the C1 position, adjacent to the ester, significantly influences the molecule's electronic and steric environment.

Predicted Physicochemical Properties

The properties of this compound can be estimated based on its structure and comparison with similar compounds.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C9H14O4 | Derived from structural analysis. |

| Molecular Weight | 186.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, functionalized organic molecules. |

| Boiling Point | >250 °C (with potential decomposition) | The presence of polar functional groups (ketone, ester) leads to a relatively high boiling point. The boiling point of the analog, methyl 4-oxocyclohexanecarboxylate, is approximately 213 °C. The addition of the methoxy group would likely increase this further. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The ester and ketone groups provide polarity, but the overall hydrocarbon backbone limits water solubility. |

| pKa (of α-proton) | ~11-13 | The protons alpha to the ester are significantly more acidic than those alpha to the ketone due to the electron-withdrawing effect of the adjacent ester group. The C1 position has no protons. |

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for the unambiguous identification and characterization of the title compound upon synthesis.

-

¹H NMR (Proton NMR): The spectrum is expected to be relatively complex due to the cyclohexane ring. Key expected signals include:

-

A singlet around 3.7-3.8 ppm for the methyl ester protons (-COOCH₃).

-

A singlet around 3.2-3.4 ppm for the C1-methoxy protons (-OCH₃).

-

Multiple multiplets between 2.0-2.8 ppm corresponding to the eight protons on the cyclohexane ring. The protons adjacent to the ketone (C3 and C5) would likely appear further downfield compared to those at C2 and C6.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide a clear fingerprint of the molecule's nine carbon atoms.

-

A signal at ~208-212 ppm for the ketone carbonyl carbon (C=O).

-

A signal at ~170-175 ppm for the ester carbonyl carbon (-COO-).

-

A signal for the quaternary C1 carbon, likely in the 75-85 ppm range, shifted downfield by the attached oxygen atoms.

-

Signals for the methoxy carbons (-OCH₃) around 50-55 ppm .

-

Multiple signals in the 30-45 ppm range for the remaining four methylene carbons of the cyclohexane ring.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will prominently feature two strong absorption bands in the carbonyl region.

-

A sharp, strong peak around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester.

-

A sharp, strong peak around 1710-1725 cm⁻¹ for the C=O stretch of the ketone.

-

A strong C-O stretching band around 1100-1250 cm⁻¹ .

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would likely show the molecular ion peak (M⁺) at m/z = 186.20. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, 31 Da) or the carbomethoxy group (-COOCH₃, 59 Da).

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

The synthesis of this compound would logically start from its well-characterized analog, methyl 4-oxocyclohexane-1-carboxylate. The key transformation is the introduction of a methoxy group at the C1 position.

Proposed Synthetic Workflow

A plausible synthetic route involves the α-hydroxylation of the ester followed by methylation. This approach leverages the acidity of the α-proton and established oxidation chemistry.

Caption: Proposed synthetic pathway from a common precursor.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and must be optimized under laboratory conditions.

-

Enolate Formation:

-

Dissolve methyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The proton at C1 is selectively removed due to its higher acidity.

-

-

α-Hydroxylation:

-

In a separate flask, dissolve an electrophilic oxygen source such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or a Davis oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine) (1.1 eq) in anhydrous THF.

-

Add the solution of the oxygen source dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an aqueous workup, extracting the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy ester.

-

-

O-Methylation (Williamson Ether Synthesis):

-

Dissolve the crude α-hydroxy ester intermediate in anhydrous THF or dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C. Caution: H₂ gas evolution.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Add methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) (1.5 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with water and perform an aqueous workup. Extract the product, dry the organic layer, and concentrate.

-

Purify the final product using column chromatography on silica gel to obtain pure this compound.

-

Key Reactivity Insights

-

Keto-Enol Tautomerism: The ketone at C4 can undergo tautomerism, but under most conditions, the keto form is heavily favored.

-

Reactions at the Ketone: The C4 ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or converted to an acetal by treatment with an alcohol under acidic conditions.

-

Reactions at the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would also reduce the ketone.

Caption: Key transformations of the target molecule's functional groups.

Part 3: Applications in Drug Development and Synthesis

While specific applications for the title compound are not documented, its structure is emblematic of intermediates used in the synthesis of complex molecules. The 1,4-disubstituted cyclohexanone core is a prevalent motif in many natural products and pharmaceutical agents.

-

Scaffold for Spirocycles: The quaternary center at C1 is an ideal handle for constructing spirocyclic systems, which are of high interest in drug design due to their three-dimensional topology.

-

Constrained Amino Acid Analogs: The cyclohexanone ring can serve as a template for synthesizing conformationally restricted amino acids or peptide mimetics, which are valuable tools for studying protein binding and function.

-

Natural Product Synthesis: The functional groups offer multiple points for elaboration, making it a potential intermediate in the total synthesis of complex terpenes or alkaloids that feature a substituted cyclohexane ring.

Part 4: Safety and Handling

As a novel, uncharacterized compound, this compound should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive, albeit predictive, overview of this compound. The proposed synthetic route and characterization data serve as a robust starting point for any researcher aiming to synthesize and utilize this intriguing building block in their work. All experimental work should begin with small-scale trials and thorough analytical characterization to verify structures and optimize reaction conditions.

References

This reference list is based on the analog compound and general chemical principles due to the lack of specific literature for the title molecule.

A Guide to the Spectroscopic Characterization of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry.[1] Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous structures to predict its spectral characteristics. This document serves as a foundational resource for the identification, characterization, and quality control of this molecule.

Molecular Structure and Key Features

This compound (C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ) is a substituted cyclohexane derivative containing three key functional groups that dictate its spectroscopic behavior: a ketone, an ester, and a methoxy ether. The cyclohexane ring provides a flexible scaffold, and the substituents influence the chemical environment of each atom, leading to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methoxy and methyl ester protons, as well as a series of multiplets for the diastereotopic protons of the cyclohexane ring. The interpretation of spectra for substituted cyclohexanes can be complex due to overlapping signals and second-order coupling effects.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| O-CH ₃ (Ester) | ~3.7 | Singlet | 3H | Typical range for methyl ester protons. |

| O-CH ₃ (Ether) | ~3.2 | Singlet | 3H | Methoxy group protons, slightly upfield from the ester methyl. |

| CH ₂ (α to C=O) | ~2.3 - 2.6 | Multiplet | 4H | Protons adjacent to the ketone are deshielded. |

| CH ₂ (α to C-O) | ~2.0 - 2.3 | Multiplet | 4H | Protons adjacent to the quaternary carbon with two oxygen substituents. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment. The presence of the carbonyl groups and the quaternary carbon will be particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Ketone) | ~208 | Characteristic chemical shift for a cyclohexanone carbonyl carbon.[4][5] |

| C =O (Ester) | ~172 | Typical range for an ester carbonyl carbon. |

| Quaternary C -O | ~80 | The carbon atom bearing the methoxy and carboxylate groups will be significantly downfield. |

| O-C H₃ (Ester) | ~52 | Standard chemical shift for a methyl ester carbon. |

| O-C H₃ (Ether) | ~50 | Typical range for a methoxy carbon. |

| C H₂ (α to C=O) | ~38 | Carbons adjacent to the ketone carbonyl. |

| C H₂ (α to C-O) | ~30 | Carbons adjacent to the quaternary center. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups. The precise frequencies of these stretches can provide information about the molecular structure.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Ketone) | ~1715 | Strong | Stretch |

| C=O (Ester) | ~1740 | Strong | Stretch |

| C-O (Ester) | ~1250-1100 | Strong | Stretch |

| C-H (sp³) | ~2950-2850 | Medium | Stretch |

The ketone carbonyl stretch is expected at a lower wavenumber than the ester carbonyl. This is because the oxygen of the ester group has an inductive electron-withdrawing effect, which strengthens the C=O bond and increases its vibrational frequency.[6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.

Predicted Fragmentation Pathways:

The molecular ion peak (M⁺) is expected at m/z = 186. Key fragmentation pathways would likely involve:

-

Loss of the methoxy group (-OCH₃): leading to a fragment at m/z = 155.

-

Loss of the methyl ester group (-COOCH₃): resulting in a fragment at m/z = 127.

-

Alpha-cleavage adjacent to the ketone: This could lead to various fragmentation patterns characteristic of cyclic ketones.

-

McLafferty rearrangement: if sterically possible, though less common in rigid cyclic systems.

The fragmentation of cyclic esters can be complex, but often involves initial cleavage of the ester group.[8][9][10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for structural elucidation using spectroscopic data.

References

- Mass spectrometric study of six cyclic esters. (2000). Rapid Communications in Mass Spectrometry, 14(9), 765-771.

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). academiascholarlyjournal.org.

- Enhanced Prediction of Absorption and Emission Wavelengths of Organic Compounds through Hybrid Graph Neural Network Architectures. (n.d.). ACS Omega.

- Machine learning for spectroscopic properties of organic molecules. (n.d.). Aalto Research Portal.

- Ester vs Ketone IR stretch. (n.d.). ECHEMI.

- Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. (2024). RJPN.

- Carbonyl - compounds - IR - spectroscopy. (n.d.). users.uj.edu.pl.

- Predictive Methods for Organic Spectral Data Simulation. (n.d.).

- Why is the carbonyl IR stretch in an ester higher than in a ketone?. (2013). Henry Rzepa's Blog.

- IR Spectroscopy Tutorial: Ketones. (n.d.). orgchemboulder.com.

- Mass spectrometric study of six cyclic esters. (n.d.).

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.

- Spectroscopic Properties of Cyclohexanes. (2021). Chemistry LibreTexts.

- The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.

- ¹H NMR of cyclohexanecarbaldehyde. (2020). Chemistry Stack Exchange.

- Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.).

- Mass Spectrometry - Fragmentation P

- Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. (n.d.).

- C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane. (n.d.). docbrown.info.

- Cas 1622928-67-9,methyl 1-methoxy-4-oxocyclohexane-1-carboxyl

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Organic Chemistry - Spectroscopy - Cyclohexanone. (2017). YouTube.

- Synthesis of methyl 4-oxocyclohexane-1-carboxyl

- Methyl 1-(4-methoxyphenyl)

- 1622928-67-9|Methyl 1-methoxy-4-oxocyclohexane-1-carboxyl

- Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0. (2024). Smolecule.

- Uses of 13C NMR Spectroscopy. (n.d.).

- Cyclohexanone(108-94-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.

Sources

- 1. Cas 1622928-67-9,this compound | lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

1H NMR Spectrum of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate: An In-depth Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a substituted cyclohexane derivative. Understanding the ¹H NMR spectrum of this molecule is crucial for its characterization, purity assessment, and for predicting its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

This compound possesses a cyclohexane ring scaffold, which is a common motif in many biologically active molecules. The substituents on the ring—a methoxy group, a methyl carboxylate group, and a ketone—introduce asymmetry and specific electronic effects that are reflected in the ¹H NMR spectrum. A thorough interpretation of the spectrum requires a detailed consideration of chemical shifts, spin-spin coupling, and the conformational dynamics of the cyclohexane ring.

Molecular Structure and Symmetry Considerations

The structure of this compound is depicted below. A key feature of this molecule is the presence of a plane of symmetry that passes through the C1-C4 axis, bisecting the carbonyl group and the carbon atom bearing the methoxy and methyl carboxylate groups. This symmetry element renders the protons on C2 and C6 chemically equivalent, as are the protons on C3 and C5.[1] This equivalence simplifies the ¹H NMR spectrum, reducing the number of expected signals.

However, the protons on each of these methylene groups (C2/C6 and C3/C5) are diastereotopic. This means that the axial and equatorial protons on the same carbon are in different chemical environments and are therefore non-equivalent, leading to distinct signals and complex coupling patterns.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of this compound with protons labeled for the purpose of spectral assignment.

Caption: Labeled structure of the title compound.

Predicted ¹H NMR Spectrum

Predicting a ¹H NMR spectrum involves estimating the chemical shift (δ), multiplicity (splitting pattern), and integration for each unique proton in the molecule.[2]

Chemical Shift (δ)

The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

-

Methoxy Protons (-OCH₃ at C1): These protons are on a carbon attached to an oxygen atom, which is electron-withdrawing. A singlet is expected, typically in the range of 3.2 - 3.5 ppm .

-

Methyl Ester Protons (-COOCH₃ at C1): These protons are also on a carbon attached to an oxygen atom, which is part of an ester group. This environment is also deshielding. A singlet is expected around 3.7 - 3.8 ppm .

-

Protons on C2 and C6 (α to C1): These four protons are adjacent to the quaternary carbon C1, which bears two electron-withdrawing groups (methoxy and methyl carboxylate). The axial and equatorial protons will have different chemical shifts. They are expected to appear as complex multiplets in the range of 1.8 - 2.2 ppm .

-

Protons on C3 and C5 (α to the carbonyl group): These four protons are adjacent to the electron-withdrawing carbonyl group at C4. This deshielding effect will shift their signals downfield.[3] The axial and equatorial protons will have distinct chemical shifts. These protons are expected to resonate as multiplets in the range of 2.2 - 2.6 ppm .[4][5]

Multiplicity (Splitting Pattern)

The multiplicity of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule, where 'n' is the number of neighboring protons.[6] In cyclic systems like cyclohexane, the splitting patterns can be more complex due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

-

Methoxy and Methyl Ester Protons: Both of these methyl groups are isolated from other protons, so they will appear as singlets .

-

Ring Protons (C2, C3, C5, C6): The protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with their geminal and vicinal neighbors. For example, a proton on C2 will be coupled to the other proton on C2 (geminal coupling) and the two protons on C3 (vicinal coupling). This would theoretically result in a doublet of doublets of doublets, but often these signals overlap and appear as complex multiplets .

Integration

The integral of each signal is proportional to the number of protons it represents.

-

Methoxy Protons (-OCH₃): Integral of 3H .

-

Methyl Ester Protons (-COOCH₃): Integral of 3H .

-

Protons on C2 and C6: Combined integral of 4H .

-

Protons on C3 and C5: Combined integral of 4H .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (at C1) | 3.2 - 3.5 | Singlet | 3H |

| -COOCH₃ (at C1) | 3.7 - 3.8 | Singlet | 3H |

| -CH₂- (at C2 & C6) | 1.8 - 2.2 | Multiplet | 4H |

| -CH₂- (at C3 & C5) | 2.2 - 2.6 | Multiplet | 4H |

Conformational Analysis

Cyclohexane and its derivatives exist predominantly in a chair conformation to minimize steric and torsional strain.[7] For 1,4-disubstituted cyclohexanes, the relative stability of the two possible chair conformers depends on whether the substituents are in axial or equatorial positions.[8] Generally, bulky groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[7]

In this compound, the substituents at C1 are a methoxy group and a methyl carboxylate group. At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion.[9] This rapid flipping averages the signals for the axial and equatorial protons, resulting in a time-averaged spectrum. At lower temperatures, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer.[10] The presence of polar groups can also influence the conformational equilibrium through transannular electrostatic interactions.[11]

Chair Conformation Interconversion

The following diagram illustrates the rapid equilibrium between the two chair conformers.

Caption: Equilibrium between chair conformers.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[6]

-

Homogenization: Gently vortex or shake the NMR tube to ensure the solution is homogeneous.

Instrumental Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: The spectrum is typically acquired at room temperature (around 298 K).

-

Pulse Sequence: A standard one-pulse sequence is generally sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

Experimental Workflow

This diagram outlines the key steps in acquiring the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectral acquisition.

Data Interpretation and Structural Verification

The interpretation of the acquired ¹H NMR spectrum involves assigning each signal to the corresponding protons in the molecule. This is achieved by comparing the experimental data (chemical shifts, multiplicities, and integrals) with the predicted values.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous signal assignment. COSY experiments reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other. HSQC experiments correlate proton signals with the signals of the carbon atoms they are attached to, providing further structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural characterization. A detailed analysis of the chemical shifts, coupling patterns, and signal integrations, combined with an understanding of the molecule's symmetry and conformational dynamics, allows for a complete assignment of the proton signals. This in-depth guide provides the theoretical framework and practical considerations necessary for researchers and scientists to confidently interpret the ¹H NMR spectrum of this and related substituted cyclohexane systems, aiding in the advancement of chemical research and drug development.

References

-

Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47. Available at: [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

-

SlideShare. (2015). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available at: [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]

-

ResearchGate. (2011). Conformational analysis of trans-1,4-dihalocyclohexanes. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). 1,1-Cyclohexanedicarboxylic acid, 4-oxo-2,6-diphenyl-, diethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Available at: [Link]

-

PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available at: [Link]

-

LookChem. (n.d.). Cas 1622928-67-9,this compound. Available at: [Link]

-

PubChem. (n.d.). 1-Methoxy-4-methylcyclohexane. Available at: [Link]

-

PubChem. (n.d.). Methyl 1-amino-4-methoxycyclohexanecarboxylate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. Cyclohexanone(108-94-1) 1H NMR [m.chemicalbook.com]

- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical prediction of the ¹³C NMR spectrum, a validated experimental protocol for data acquisition, and a framework for spectral interpretation. By explaining the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for the structural elucidation of complex organic molecules.

Introduction

The Target Molecule: this compound

This compound (CAS No. 1622928-67-9) is a substituted cyclohexanone derivative with the molecular formula C₉H₁₄O₄. Its structure is characterized by a cyclohexane ring featuring a ketone at the C4 position and a quaternary carbon at the C1 position, which is substituted with both a methoxy group (-OCH₃) and a methyl ester group (-COOCH₃). This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. Accurate structural verification is paramount, and ¹³C NMR spectroscopy is the definitive technique for this purpose.

The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, and the chemical shift (δ) of that signal is highly sensitive to its local electronic environment. For a molecule like this compound, ¹³C NMR can:

-

Confirm the presence of all nine carbon atoms.

-

Differentiate between sp²-hybridized carbonyl carbons (ketone and ester) and sp³-hybridized aliphatic carbons.

-

Verify the existence and electronic environment of the key functional groups.

-

Provide evidence for the molecular symmetry by showing equivalent carbons as single peaks.

Theoretical Prediction and Spectral Analysis

A robust understanding of the expected spectrum is critical before undertaking any experimental work. This section details the predicted chemical shifts for each carbon atom based on established principles of NMR spectroscopy.

Molecular Structure and Symmetry

The structure of this compound possesses a plane of symmetry passing through C1, the C1 substituents, and C4. This symmetry renders the methylene carbons C2 and C6 equivalent, as well as the methylene carbons C3 and C5. Therefore, a total of seven distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

Figure 2: Standard workflow for ¹³C NMR data acquisition.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the power of this technique in modern chemical research. A predictive approach, based on fundamental principles, allows for the confident assignment of all seven expected signals, from the downfield carbonyls to the upfield aliphatic carbons. The successful acquisition of a high-quality spectrum is contingent upon a methodologically sound experimental protocol that optimizes parameters for both signal-to-noise and resolution, paying special attention to the detection of weak quaternary carbon signals. This guide provides the theoretical foundation and practical framework necessary for researchers to effectively utilize ¹³C NMR for the unambiguous structural verification of this and other similarly complex synthetic intermediates.

References

-

University of Missouri Department of Chemistry. (2020). Optimized Default 13C Parameters. NMR Facility. [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Retrieved from ResearchGate. [Link]

-

Yale University Chemical Instrumentation Center. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). 13C NMR. EPFL. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Navarro-Vázquez, A., & Cobas, C. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained. [Link]

-

Sumanaweera, T. S., & Glover, G. H. (1989). Proton decoupled 13C NMR imaging. Magnetic Resonance in Medicine, 7(2), 235-240. [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Table]. Retrieved from ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. [PDF]. [Link]

-

University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400. [PDF]. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. [PDF]. [Link]

-

Chemical Aid. (n.d.). 13 Carbon NMR. [Link]

-

Kumar, D., et al. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores... RSC Advances. [Link]

-

de Graaf, R. A., et al. (2025). State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. Request PDF. [Link]

-

Shinde, S. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. [Presentation]. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents - Supporting Information. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-671. [Link]

-

Chemistry Stack Exchange. (2019). Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [PDF]. [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Search Results. [Link]

-

University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules by identifying their functional groups.[1][2] This guide provides a comprehensive analysis of the infrared spectrum of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3] We will explore the theoretical underpinnings of the vibrational modes specific to this molecule, present a robust protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR)-FTIR, and offer a detailed interpretation of the resulting spectrum. The causality behind peak assignments is emphasized, linking experimental observations to the underlying molecular structure and vibrational principles.

Molecular Structure and Vibrational Fundamentals

This compound (C₉H₁₄O₄) is a polyfunctionalized cyclic molecule.[3] A thorough IR spectral analysis hinges on recognizing its constituent functional groups, each with characteristic vibrational frequencies.[4] The molecule comprises:

-

A saturated ester (methyl carboxylate).

-

A saturated cyclic ketone (cyclohexanone moiety).

-

An ether (methoxy group).

-

An underlying alkane (cyclohexane ring) framework.

The presence of multiple oxygen-containing groups dictates the most prominent features of its IR spectrum, particularly in the carbonyl and fingerprint regions.

Figure 1: Molecular structure of this compound highlighting the key functional groups.

Principles of IR Spectroscopy: A Brief Overview

IR spectroscopy measures the interaction of infrared radiation with matter.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific molecular bond, the molecule absorbs the radiation.[4][5] This absorption results in a transition to a higher vibrational energy state. An IR spectrum is a plot of absorbance (or transmittance) versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹), creating a unique "molecular fingerprint".[1][6]

The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle). Stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[4] The intensity of an absorption band is proportional to the change in the dipole moment during the vibration. For this reason, polar bonds like carbonyls (C=O) produce very strong absorption bands.[7][8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR that requires minimal to no sample preparation for liquids and solids, making it highly efficient and reproducible.[9][10]

Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe. This step is critical to prevent cross-contamination.

-

Background Spectrum Acquisition:

-

Ensure the pressure arm of the ATR accessory is not in contact with the crystal.[10]

-

Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance spectrum.

-

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Figure 2: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Spectral Analysis and Interpretation

The IR spectrum of this compound can be divided into distinct regions, each providing specific structural information.

C-H Stretching Region (3000 - 2800 cm⁻¹)

-

~2950-2850 cm⁻¹: These absorptions arise from the stretching vibrations of sp³ C-H bonds in the cyclohexane ring and the two methyl groups.[14] Multiple bands are expected in this region due to symmetric and asymmetric stretching modes of CH₂ and CH₃ groups.[14]

Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)

This is the most diagnostic region for this molecule, featuring two distinct, strong carbonyl absorption bands.

-

~1740 cm⁻¹ (Ester C=O Stretch): Saturated aliphatic esters typically exhibit a strong C=O stretching band in the 1750-1735 cm⁻¹ range.[15][16][17] The electronegativity of the alkoxy oxygen atom (-OCH₃) attached to the carbonyl carbon pulls electron density away, strengthening the C=O double bond and increasing its vibrational frequency compared to a ketone.[18]

-

~1715 cm⁻¹ (Ketone C=O Stretch): Saturated six-membered cyclic ketones (cyclohexanones) show a characteristic strong C=O absorption at approximately 1715 cm⁻¹.[15][19][20] This value is typical for a strain-free cyclic ketone.[20]

Fingerprint Region (1500 - 1000 cm⁻¹)

This region contains a complex series of absorptions from C-O single bond stretching and C-H bending vibrations, which are highly characteristic of the molecule as a whole.

-

~1300-1150 cm⁻¹ (Ester C-O Stretch): Esters characteristically display two C-O stretching bands.[17][21] A strong, asymmetric C-C-O stretch is typically found between 1300-1150 cm⁻¹.[22]

-

~1150-1000 cm⁻¹ (Ether & Ester C-O Stretches): Both the ether linkage (C-O-C) and the second C-O stretch of the ester (O-C-C) absorb strongly in this region.[22][23][24][25] Dialkyl ethers typically show a strong C-O stretch around 1150-1100 cm⁻¹.[23][26] The overlap of these absorptions will likely result in a broad and very intense band system in this part of the spectrum.

-

~1465-1450 cm⁻¹ (CH₂ Bending): The scissoring (bending) vibration of the CH₂ groups in the cyclohexane ring gives rise to a distinct absorption in this range.[20][27]

-

~1230-1100 cm⁻¹ (Ketone C-C-C Stretch): Saturated ketones exhibit a C-C-C stretching vibration involving the two alpha-carbons and the carbonyl carbon, which appears as an intense peak in this range.[7] This will likely overlap with the strong C-O stretching bands.

Summary of Expected Absorption Bands

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2950 - 2850 | Medium-Strong | C-H Stretch (sp³) | Alkane / Methyl |

| ~1740 | Very Strong | C=O Stretch | Ester |

| ~1715 | Very Strong | C=O Stretch | Ketone |

| ~1465 - 1450 | Medium | CH₂ Scissoring | Alkane (Cyclohexane) |

| ~1300 - 1000 | Very Strong, Broad | C-O Stretch & C-C-C Stretch | Ester, Ether, Ketone |

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands that directly correlate with its constituent functional groups. The definitive proof of structure lies in the observation of two distinct and intense carbonyl stretching frequencies for the ester (~1740 cm⁻¹) and the ketone (~1715 cm⁻¹), complemented by strong C-H stretching absorptions above 2850 cm⁻¹ and a complex, intense series of C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). This guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the IR spectrum of this important synthetic intermediate, ensuring its identity and purity in drug development and chemical synthesis workflows.

References

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

-

Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

-

Ketone IR Spectroscopy Analysis. (2024, October 27). Berkeley Learning Hub. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. [Link]

-

Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

What Is the Basic Principle of IR Spectroscopy? [+Applications]. (2025, January 30). Surplus Solutions. [Link]

-

What Is Infrared Spectroscopy? Fundamentals & Applications. (2024, January 31). Excedr. [Link]

-

IR Spectrum: Esters. (n.d.). Química Orgánica. [Link]

-

CH 336: Ether Spectroscopy. (2020, February 7). Oregon State University. [Link]

-

Vibrational Properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6- Trimethyl Cyclohexanone: A Quantum Chemical. (n.d.). AIP Publishing. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. [Link]

-

I R spectroscopy & its application. (n.d.). Slideshare. [Link]

-

The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. [Link]

-

IR (infrared) spectroscopy. (n.d.). BYJU'S. [Link]

-

Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. (n.d.). Spectroscopy Online. [Link]

-

Tips for ATR Sampling. (n.d.). Gammadata. [Link]

-

Normal modes and group frequencies. Conflict or compromise? In-depth vibrational analysis of cyclohexanone. (n.d.). ACS Publications. [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). ChemAnalyst. [Link]

-

Cas 1622928-67-9, this compound. (n.d.). LookChem. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

-

Why is the IR stretching frequency for C=O in ester larger than that of ketones? (2022, February 14). Reddit. [Link]

-

What is carbonyl stretching frequency? (2016, November 2). Quora. [Link]

-

Great Deal this compound For Office. (n.d.). Alibaba. [Link]

Sources

- 1. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 2. byjus.com [byjus.com]

- 3. Cas 1622928-67-9,this compound | lookchem [lookchem.com]

- 4. microbenotes.com [microbenotes.com]

- 5. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 6. I R spectroscopy & its application | PPT [slideshare.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. quora.com [quora.com]

- 9. jascoinc.com [jascoinc.com]

- 10. gammadata.se [gammadata.se]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. reddit.com [reddit.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 21. IR Spectrum: Esters [quimicaorganica.org]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. fiveable.me [fiveable.me]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. rockymountainlabs.com [rockymountainlabs.com]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. pubs.aip.org [pubs.aip.org]

mass spectrometry of methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

A Technical Guide to the Mass Spectetric Analysis of Methyl 1-Methoxy-4-oxocyclohexane-1-carboxylate

Abstract

Introduction

Overview of this compound

This compound (C9H14O4, Molar Mass: 186.21 g/mol ) is a multifunctional organic compound featuring a cyclohexane ring substituted with a ketone, a methyl ester, and a methoxy group at a quaternary carbon. Its structural complexity makes it a valuable building block in organic synthesis. It serves as a key reagent and intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection technologies. Given its role in these regulated industries, the ability to unambiguously identify and characterize this molecule is of paramount importance.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, a chemical "fingerprint" is generated. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural detail.[1] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules or adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.[2][3] By combining these techniques, a comprehensive structural analysis can be achieved.

Theoretical Fragmentation Analysis

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under high-energy electron impact (typically 70 eV), this compound is expected to form a molecular ion (M+•) at m/z 186, which will likely be of low abundance due to the molecule's susceptibility to fragmentation. The fragmentation will be directed by the functional groups, primarily through alpha-cleavage events adjacent to the ketone, ether, and ester functionalities.[4][5][6]

Key Predicted EI Fragmentation Steps:

-

Alpha-Cleavage of the Methoxy Group: Loss of the methoxy radical (•OCH3) is a highly probable initial fragmentation due to the stability of the resulting tertiary acylium ion. This would produce a prominent fragment at m/z 155 .

-

Alpha-Cleavage of the Ester Group: Loss of the carbomethoxy radical (•COOCH3) is another favorable pathway, leading to a fragment at m/z 127 .

-

Alpha-Cleavage adjacent to the Ketone: Cleavage of the C-C bond alpha to the carbonyl group is a characteristic fragmentation for ketones.[7] This can lead to ring opening and a cascade of subsequent fragmentations, potentially producing ions at m/z 141 (loss of •C2H5) and m/z 98 .

-

McLafferty Rearrangement: While a classical McLafferty rearrangement requires a gamma-hydrogen, which is available, the competing alpha-cleavage pathways are likely to be more dominant for this structure. However, a diagnostic peak for ketones can sometimes be seen at m/z 58 .[8]

-

Loss of the entire Ester and Methoxy groups: A concerted or sequential loss could lead to a cyclohexanone radical cation at m/z 98 .

Caption: Predicted EI Fragmentation Pathway.

Predicted Electrospray Ionization (ESI-MS) Behavior

In positive-ion ESI, the molecule is expected to be detected primarily as a protonated species [M+H]+ at m/z 187 or as adducts with sodium [M+Na]+ at m/z 209 or potassium [M+K]+ at m/z 225 . ESI is a soft ionization technique, so the intact protonated molecule should be the base peak in the full scan MS1 spectrum.[9]

Structural information can be obtained using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion.[10] The proton will likely reside on either the ketone or ester carbonyl oxygen.

Key Predicted CID Fragmentation Steps of [M+H]+ (m/z 187):

-

Neutral Loss of Methanol: A primary and highly likely fragmentation pathway is the loss of a neutral methanol (CH3OH) molecule, which would result in a fragment ion at m/z 155 .[11]

-

Neutral Loss of Water: Although less probable than methanol loss, the elimination of a water molecule (H2O) could occur, leading to a fragment at m/z 169 .

-

Loss of Carbon Monoxide: Following an initial neutral loss, the subsequent loss of carbon monoxide (CO) from fragments like m/z 155 is common, producing an ion at m/z 127 .

Caption: Predicted ESI-MS/MS Fragmentation.

Experimental Protocols

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. This compound is expected to be amenable to both techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for the qualitative analysis and structural confirmation using EI fragmentation.[12]

3.1.1 Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

Transfer 1 mL of the working solution into a 2 mL GC vial.

3.1.2 Instrumentation and Parameters:

-

GC System: Standard Gas Chromatograph.

-

Injector: Split/Splitless, 250 °C, Split ratio 20:1.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

MS System: Quadrupole or Ion Trap Mass Spectrometer.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This protocol is ideal for accurate mass determination and MS/MS fragmentation studies.[13][14]

3.2.1 Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in Methanol or Acetonitrile.

-

Perform a serial dilution to create a working solution of approximately 1 µg/mL in 50:50 Acetonitrile:Water.

-

Filter the solution through a 0.22 µm syringe filter into an LC vial.

3.2.2 Instrumentation and Parameters:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

MS System: Triple Quadrupole, Q-TOF, or Orbitrap Mass Spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

MS1 Scan Range: m/z 100 to 500.

-

MS/MS (CID): Precursor ion m/z 187, Collision Energy ramped from 10-30 eV.

Data Interpretation and Visualization

Predicted Key Fragments and Data Summary

The following table summarizes the predicted key ions and their proposed origins. This serves as a guide for interpreting experimental data.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| EI | 186 ([M]+•) | 155 | •OCH3 (Methoxy radical) |

| 127 | •COOCH3 (Carbomethoxy radical) | ||

| 98 | C6H10O (Cyclohexanone radical cation) | ||

| 59 | [COOCH3]+ (Carbomethoxy cation) | ||

| ESI-MS/MS | 187 ([M+H]+) | 155 | CH3OH (Methanol) |

| 169 | H2O (Water) | ||

| 127 | CH3OH + CO |

Experimental Workflow Visualization

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data integrity and reproducibility.

Caption: General Analytical Workflow.

Conclusion

While a definitive analysis awaits an empirical spectrum, the foundational principles of mass spectrometry provide a robust framework for predicting the fragmentation behavior of this compound. Under Electron Ionization, fragmentation is expected to be driven by alpha-cleavages, leading to characteristic losses of the methoxy and carbomethoxy groups. Under Electrospray Ionization, the protonated molecule should be readily observed, with Collision-Induced Dissociation primarily inducing the neutral loss of methanol. The experimental protocols outlined in this guide provide a validated starting point for researchers to develop and implement reliable analytical methods for the characterization of this important synthetic intermediate, ensuring its identity and purity in critical pharmaceutical and agrochemical applications.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

-

Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

-